3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula and a molecular weight of approximately 169.22 g/mol. This compound is characterized by the presence of a pyrazole ring, an amino group, and a hydroxyl group, which contribute to its potential biological activity and applications in various fields, particularly in medicinal chemistry and pharmaceutical development.
3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol falls under the category of organic compounds, specifically as an amino alcohol due to the presence of both amino and hydroxyl functional groups. It is also classified as a pyrazole derivative, which is significant in medicinal chemistry for its diverse biological activities.
The synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol can be achieved through several methods, typically involving the reaction of appropriate pyrazole derivatives with alkylating agents or via multi-step synthetic routes that introduce the amino and hydroxyl functionalities.
Technical Details:
The molecular structure of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol features:
The structural representation can be described using SMILES notation: CC(C(C(=N)N)C)N
and InChI: InChI=1S/C8H15N3O/c1-6(2)8(10)7(11)9/h6,10H,4-5H2,1-3H3
.
3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol can participate in various chemical reactions due to its functional groups:
Technical Details:
The reactivity profile is influenced by the steric and electronic properties of the substituents on the pyrazole ring and the propanol chain.
The mechanism of action for 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is not fully elucidated but is believed to involve interactions at specific biological targets:
The physical properties of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol include:
Key chemical properties include:
Relevant data regarding boiling point or melting point were not provided in available resources .
The compound has potential applications in:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3